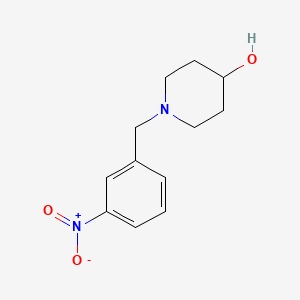

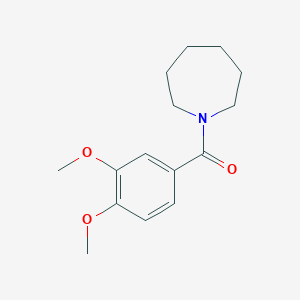

1-(3-nitrobenzyl)-4-piperidinol

Overview

Description

The compound “1-(3-nitrobenzyl)-4-piperidinol” seems to be a derivative of 3-nitrobenzyl alcohol . 3-Nitrobenzyl alcohol is an organic compound with the formula C7H7NO3 . It has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .

Synthesis Analysis

The synthesis of 3-nitrobenzyl derivatives often involves nitration of benzaldehyde, which yields mostly the meta-isomer . The nitro group can then be converted to an amine, and further reactions can be carried out to obtain the desired product .

Molecular Structure Analysis

The molecular structure of 3-nitrobenzyl derivatives would include a benzene ring with a nitro group (NO2) and a benzyl group attached. The exact structure would depend on the specific derivative .

Chemical Reactions Analysis

The reductive transformations of organic nitro compounds, such as 3-nitrobenzyl derivatives, are of great importance for the chemical industry . These reactions can lead to amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-nitrobenzyl derivatives would depend on their specific structure. For example, 3-nitrobenzyl alcohol has a molar mass of 153.14 g/mol, a density of 1.29 g/mL, a melting point of 30 to 32 °C, and a boiling point of 175 to 180 °C at 3 mmHg .

Mechanism of Action

The mechanism of action of 3-nitrobenzyl derivatives would depend on their specific chemical structure and the context in which they are used. For example, in mass spectrometry, 3-nitrobenzyl alcohol is often used as a matrix for fast atom bombardment and matrix-assisted laser desorption ionization .

Safety and Hazards

Future Directions

properties

IUPAC Name |

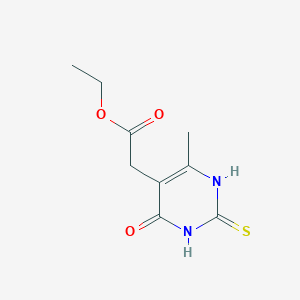

1-[(3-nitrophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8,12,15H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMXFSRPVGCDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitro-benzyl)-piperidin-4-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)

![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)

![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)